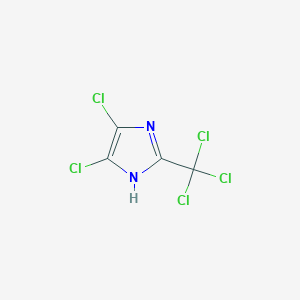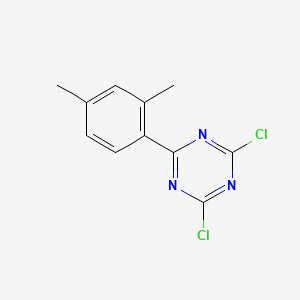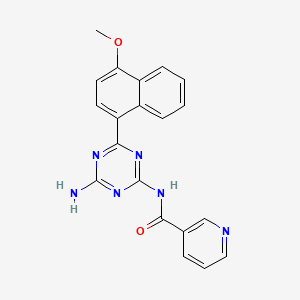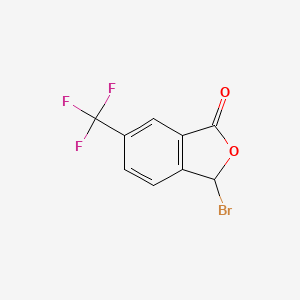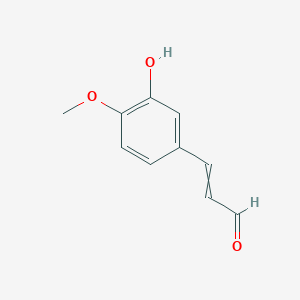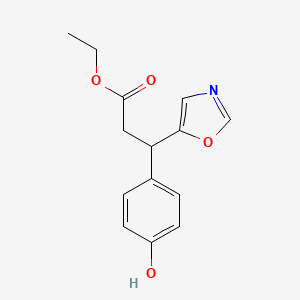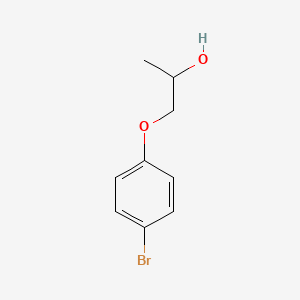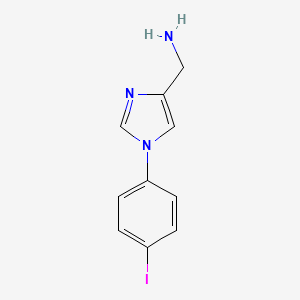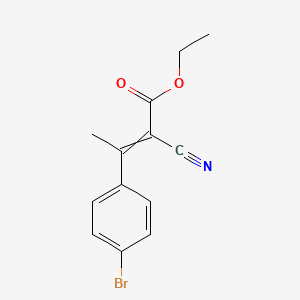
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate
描述
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This specific compound features a bromophenyl group, a cyano group, and an ethyl ester group, making it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate typically involves the following steps:
Nitrile Formation: The addition of a cyano group to the butenoic acid.
Esterification: The formation of the ethyl ester group.
A common synthetic route involves the use of bromobenzene, which undergoes a series of reactions including nitrile formation and esterification under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
化学反应分析
Types of Reactions
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the cyano group can act as a nucleophile in various reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol.
相似化合物的比较
Similar Compounds
- 3-[4-Chlorophenyl]-2-cyano-but-2-enoic acid ethyl ester
- 3-[4-Fluorophenyl]-2-cyano-but-2-enoic acid ethyl ester
- 3-[4-Methylphenyl]-2-cyano-but-2-enoic acid ethyl ester
Uniqueness
The presence of the bromine atom in ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more electronegative atom than chlorine or fluorine, which can influence the compound’s chemical behavior and interactions.
属性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC 名称 |
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3 |
InChI 键 |
ASDNBQXYDPUCHU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)Br)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
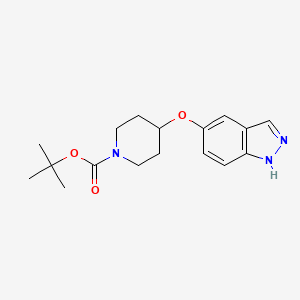
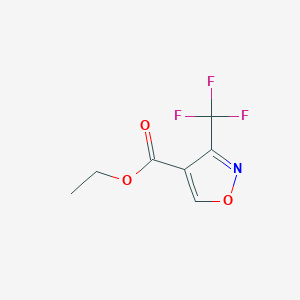
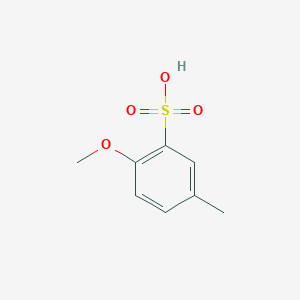
![3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole](/img/structure/B8633419.png)
